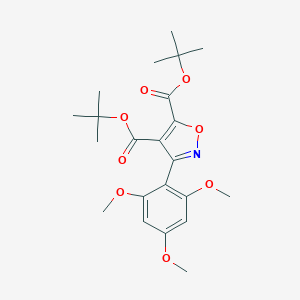
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate, also known as DMTBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMTBD is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX-2 and MMPs, induction of apoptosis, and modulation of various signaling pathways, such as the MAPK and PI3K/Akt pathways. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been reported to possess antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
実験室実験の利点と制限
One of the major advantages of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is its potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate.
将来の方向性
There are several future directions for the research and development of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate. One potential direction is to improve its solubility and bioavailability through the development of novel drug delivery systems, such as nanoparticles and liposomes. Another direction is to investigate the potential synergistic effects of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate with other anticancer drugs, such as cisplatin and doxorubicin. Additionally, further studies are needed to evaluate the safety and efficacy of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate in preclinical and clinical trials.
合成法
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate can be synthesized through a multistep process, which involves the reaction of 3,5-dimethoxyphenylacetic acid with tert-butyl nitrite to form the corresponding nitroso compound. The nitroso compound is then reduced with sodium borohydride to yield the amine intermediate, which is further reacted with 2,4,6-trimethoxybenzoyl chloride to form Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C22H29NO8 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
ditert-butyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H29NO8/c1-21(2,3)29-19(24)16-17(23-31-18(16)20(25)30-22(4,5)6)15-13(27-8)10-12(26-7)11-14(15)28-9/h10-11H,1-9H3 |
InChIキー |
MZUMHRRIBLWEIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C1=C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
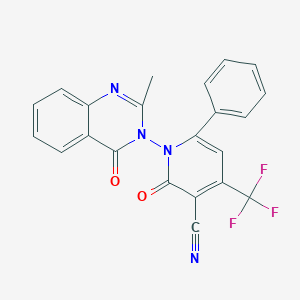
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
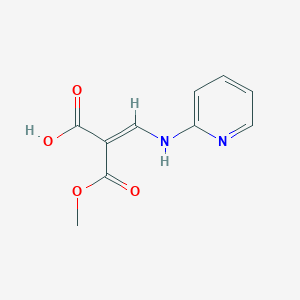
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
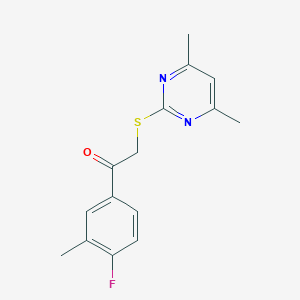
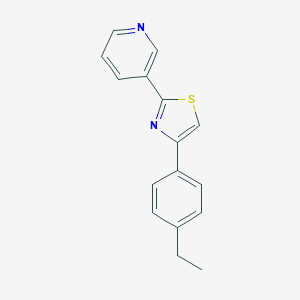
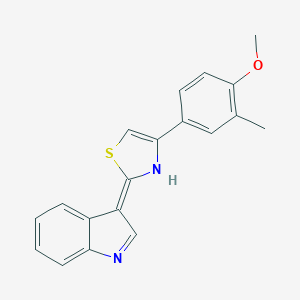
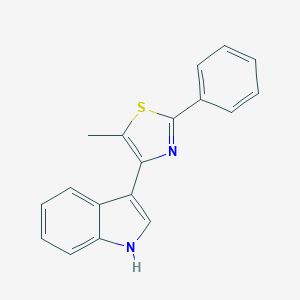
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)